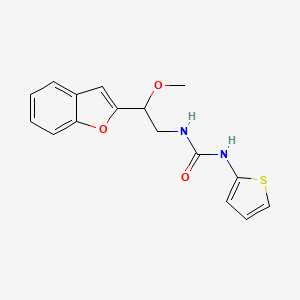
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
“®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the formula C11H15ClN2・2HCl . It is primarily used for research and development .
Molecular Structure Analysis
The molecular weight of “®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is 283.63 . The SMILES representation of the molecule isC1CN (C [C@@H]1N)CC2=CC=C (C=C2)Cl.Cl.Cl . Physical And Chemical Properties Analysis
“®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a substance with the CAS No. 226249-94-1 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is related to pyrrolidine and pyrrole derivatives, which are crucial in various chemical synthesis processes:
- Synthesis of Pyrrole Derivatives : Pyrrole systems, due to their aromatic character and the extensive delocalization of nitrogen electrons, are fundamental structural units in vital biological molecules like heme and chlorophyll. Pyrrole derivatives are synthesized through condensation of amines with carbonyl-containing compounds, including variations like the Knorr, Hantzsch, and Paal-Knorr syntheses (Anderson & Liu, 2000).
- In Situ Crystallization of Pyrroline Hydrates : 3-pyrroline (2,5-dihydropyrrole) hydrates have been crystallized in situ, revealing intricate structural details. The hydrates exhibit significant hydrogen bonding, contributing to the understanding of molecular interactions and structural stability in pyrroline compounds (Rzepiński et al., 2016).
Chemical Characterization and Complex Formation
The compound is also significant in the study and formation of various chemical complexes:
- Complex Formation with Cobalt : Trans-[Co(III)(bpb)(amine)2]X complexes, including pyrrolidine-based ones, have been synthesized and characterized, offering insights into complex formation and molecular interactions. The structural details provide valuable data on molecular arrangement and hydrogen bonding patterns (Amirnasr et al., 2002).
- Pyrrolidine-Based Ligand Systems : Studies on [CoIII(salophen)(amine)2]ClO4 complexes, with a focus on pyrrolidine as a ligand, offer valuable information on molecular interactions and structural nuances, essential for understanding ligand behavior and complex stability (Amirnasr et al., 2001).
Organic Synthesis and Structural Transformations
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is instrumental in organic synthesis, with applications in creating complex molecular structures:
- 1,3-Dipolar Cycloadditions for Pyrrolidines : The compound is involved in the synthesis of enantiomerically pure pyrrolidines, showcasing its importance in organic synthesis and the creation of complex molecular structures with defined stereochemistry (Udry et al., 2014).
- C-H Functionalization and Redox-Annulations : Cyclic amines such as pyrrolidine undergo redox-annulations, highlighting its role in intricate chemical transformations and the creation of novel molecular structures (Kang et al., 2015).
Safety And Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of fire, use appropriate extinguishing media suitable for surrounding facilities .
Propiedades
IUPAC Name |
(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZMXYRBJTLPZ-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)


![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)